Tributylbenzylammonium bromide

Phase-transfer catalysis Phenyl benzoate synthesis Quaternary ammonium salt kinetics

Generic quaternary ammonium catalysts often deliver suboptimal turnover in biphasic reactions and inconsistent perovskite device performance. Benzyltributylammonium bromide (BTBAB) overcomes these limits through its benzyl group, which enhances ion-pair lipophilicity and defect passivation: • 6.8× luminance enhancement in MAPbBr₃ PeLEDs (>20,000 cd/m²) & 7.8× PL lifetime extension (8.2→64.2 ns) • Top-tier catalytic activity in phenyl benzoate synthesis, matching TBABS at 5 mol% loading • >98% extraction efficiency with >91% activity retention in DES-based protein purification Supplied at ≥99% purity for batch-to-batch reproducibility.

Molecular Formula C19H34N.Br
C19H34BrN
Molecular Weight 356.4 g/mol
CAS No. 25316-59-0
Cat. No. B1213391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributylbenzylammonium bromide
CAS25316-59-0
Synonymsenzyltributylammonium
benzyltributylammonium bromide
benzyltributylammonium chloride
benzyltributylammonium hydroxide
Molecular FormulaC19H34N.Br
C19H34BrN
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1
InChIInChI=1S/C19H34N.BrH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1
InChIKeyUDYGXWPMSJPFDG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributylbenzylammonium Bromide Product Profile


Tributylbenzylammonium bromide (benzyltributylammonium bromide, BTBAB) is a quaternary ammonium salt (CAS 25316-59-0, molecular formula C₁₉H₃₄BrN, molecular weight 356.38 g/mol, melting point 169–175 °C) characterized by a benzyl group and three n‑butyl substituents on the quaternary nitrogen . It functions primarily as a lipophilic phase-transfer catalyst (PTC) and as a hydrogen‑bond acceptor in deep eutectic solvents [1]. Unlike its fully alkyl-substituted analogs, the aromatic benzyl moiety imparts distinct ion‑pair lipophilicity and steric bulk, which translate into differentiated catalytic activity and materials‑performance profiles detailed below.

PTC Phase-transfer catalysis for aromatic ester synthesis
PeLED Perovskite light-emitting diode additive research
DES Deep eutectic solvent-based protein biphasic extraction

Tributylbenzylammonium Bromide: Substitution Risks


Quaternary ammonium phase-transfer catalysts are frequently treated as interchangeable commodities; however, the balance of hydrophilic–lipophilic character, steric shielding of the cation, and hydrogen‑bonding capability varies substantially with N‑substituent architecture. Direct comparative kinetic data show that benzyltributylammonium bromide yields a higher overall reaction rate than tetrabutylammonium bromide in phenyl benzoate synthesis, and in perovskite light‑emitting diodes it delivers a 6‑fold luminance improvement where tetrabutylammonium bromide provides only moderate gain [1][2]. Simply purchasing by generic class (e.g., “quaternary ammonium bromide”) without specifying the benzyl‑tributyl combination therefore risks lower catalytic turnover, sub‑optimal device efficiency, and irreproducible phase‑separation behavior.

TBAB may yield lower catalytic turnover in biphasic esterification
Generic quaternary ammonium bromides may not replicate luminance enhancement in PeLEDs
Alkyl-only QA salts may exhibit different phase-splitting behavior in DES extraction

Tributylbenzylammonium Bromide: Comparative Evidence


PTC Rate Superiority in Phenyl Benzoate Synthesis

In a direct head‑to‑head comparison under identical batch conditions (0.003 mol benzoyl chloride, 0.003 mol phenol, 0.00375 mol NaOH, 0.00015 mol PTC, 100 mL toluene/20 mL water, 1300 rpm, 17 °C), the overall reaction rate for benzyltributylammonium bromide (BnTBABr) was found to be approximately equivalent to that of tetrabutylammonium hydrogensulfate (TBAHSO₄) and clearly higher than that of tetrabutylammonium bromide (TBABr) and benzyltriethylammonium chloride (BnTEACl). The authors attribute this to the greater lipophilicity of the BnTBABr cation-phenolate ion pair, which enhances transfer of the nucleophile into the organic phase [1].

PTC Rate Comparison
Head-to-head
BTBAB Top tier activity
TBAB Lower tier
Reported catalytic activity ranking in tested set
Liquid-liquid PTC; toluene/water; 17 °C
Phase-transfer catalysis Phenyl benzoate synthesis Quaternary ammonium salt kinetics

Perovskite LED Luminance Enhancement

When introduced as an ionic additive into CH₃NH₃PbBr₃ (MAPbBr₃) precursor solutions at optimized loading (0.035 mol additive : 1.05 mol MABr : 1 mol PbBr₂), benzyltributylammonium bromide (BTBABr) yielded the best device performance among three tested quaternary ammonium bromides. Specifically, BTBABr reduced the turn‑on voltage from 4.6 V to 2.6 V and delivered a maximum luminance of 23,646 cd/m² and a current efficiency of 3.39 cd/A, compared with a pristine device baseline of 3,502 cd/m² and 0.20 cd/A. Both tetrabutylammonium bromide (TBABr) and benzyltriethylammonium bromide (BTEABr) also improved performance, but the BTBABr‑modified device achieved the highest luminance and efficiency among all additives tested [1].

PeLED Luminance
Head-to-head
BTBAB Lmax 23,646 cd/m²
Pristine 3,502 cd/m²
6.8× luminance enhancement
Supports luminance enhancement context
One-step spin-coated MAPbBr₃ films
Perovskite optoelectronics Defect passivation Light-emitting diodes

Enhanced Phase Splitting in Deep Eutectic Solvents

In a comparative study of deep eutectic solvents (DESs) for lysozyme extraction, both tetrabutylammonium bromide (TBAB) and benzyltributylammonium bromide (BTBAB) served as hydrogen‑bond acceptors paired with glycolic acid and other carboxylic acids. The benzyl‑substituted BTBAB‑based DESs exhibited a greater aptitude for two‑phase splitting with salt solutions compared to TBAB‑based DESs, a difference directly attributed to the hydrophobicity contribution of the benzyl group on the quaternary ammonium cation [1]. Under optimized conditions, the TBAB–glycolic acid DES system achieved >98% lysozyme extraction efficiency with 91.73% retention of enzymatic activity [1].

DES Phase Splitting
Class-level
Enhanced two-phase splitting propensity with benzyl group
Supports phase-splitting context for DES extraction
Qualitative observation; data to verify
Deep eutectic solvents Aqueous biphasic extraction Lysozyme purification

Perovskite Grain Size Control via Steric Hindrance

SEM analysis of MAPbBr₃ films prepared with TBABr, BTEABr, and BTBABr additives reveals that BTBABr, which possesses the largest cation with the longest alkyl chains and a bulky benzyl group, exerts the greatest steric hindrance effect during perovskite crystallization. This translates into the highest film coverage and the largest proportion of grains <800 nm among the three additives, leading to the lowest leakage current and best charge‑carrier confinement in the final device [1].

Grain Size Control
Head-to-head
BTBAB avg grain ≈ 900 nm
Pristine ≈ 1100 nm, pinholes
Supports film coverage and grain refinement
SEM imaging; steric hindrance effect
Perovskite film morphology Grain boundary passivation Steric hindrance engineering

PL Lifetime Enhancement and Defect Passivation

Time‑resolved photoluminescence (TRPL) measurements on MAPbBr₃ films without additive and with optimized BTBABr content show a dramatic increase in average PL lifetime (τₐᵥₑ) from 8.2 ns to 64.2 ns, with the fast‑decay component decreasing from 40.3% to 27.2% and the slow‑decay component increasing from 59.7% to 72.8% [1]. This 7.8‑fold lifetime enhancement directly evidences that BTBABr effectively passivates trap‑assisted non‑radiative recombination centers, corroborating the improved electroluminescence efficiency.

PL Lifetime
Supporting evidence
64.2 ns
vs 8.2 ns pristine
7.8× increase
Supports defect passivation context
TRPL; bi-exponential fit; χ² ~1.1
Photoluminescence lifetime Defect passivation Non‑radiative recombination suppression

Tributylbenzylammonium Bromide: Application Scenarios


High-Throughput PTC: Phenyl Ester Synthesis

When scaling a liquid–liquid biphasic esterification (e.g., phenyl benzoate or related aromatic esters) and preliminary runs with tetrabutylammonium bromide show a reaction rate that is too low to meet target cycle time, switching to benzyltributylammonium bromide at equivalent catalyst loading (5 mol%) shifts catalytic activity to the top tier, equivalent to tetrabutylammonium hydrogensulfate, as demonstrated by Lee et al. (1995). The benzyl group increases ion‑pair lipophilicity, accelerating nucleophile transfer into the organic phase [1].

Perovskite LED Additive Engineering

In the fabrication of green MAPbBr₃ PeLEDs, incorporation of BTBABr at 0.035 mol (relative to PbBr₂) in the precursor solution reproducibly yields pinhole‑free films with a 6.8‑fold luminance enhancement and a 2 V reduction in turn‑on voltage compared to pristine devices, outperforming both TBABr and BTEABr. This additive is the preferred choice when the target specification is >20,000 cd/m² luminance and >3 cd/A current efficiency [2].

DES-Based Protein Biphasic Extraction

For researchers designing DES‑based aqueous biphasic systems to isolate lysozyme (or similar globular proteins) from biological feedstocks, BTBAB–carboxylic acid DESs offer tunable hydrophobicity and superior phase‑splitting compared to TBAB‑based DESs. Under optimized conditions, >98% extraction efficiency with >91% activity retention is achievable, making BTBAB a strategic hydrogen‑bond acceptor for protein purification workflows [3].

Quality Control Additive for Defect Passivation

Because BTBABr extends the average PL lifetime of MAPbBr₃ films from 8.2 ns to 64.2 ns—a 7.8‑fold increase—it serves as a benchmark additive for evaluating new passivation agents. Procurement of a high‑purity, consistent BTBABr batch (≥99%) enables standardized film preparation and reliable comparison of defect passivation efficacy across different research groups and additive candidates [2].

Application
Selection Property
Validation Focus
Aromatic ester PTC synthesis
Catalytic activity ranking
Turnover rate comparison in biphasic systems
PeLED additive research
Luminance and efficiency enhancement
Device luminance and current efficiency testing
DES biphasic protein extraction
Phase-splitting hydrophobicity
Two-phase splitting and enzyme activity retention
Defect passivation additive QC
PL lifetime extension capability
Time-resolved PL lifetime benchmarking

Technical Documentation Hub

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38 linked technical documents
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